5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a phenyl group, and a sulfonyl-substituted azetidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.
Introduction of the phenyl group: This step often involves the use of phenyl-substituted reagents or intermediates.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate nitrogen-containing precursors.
Final coupling: The final step involves coupling the sulfonyl-substituted azetidine with the 1,2,4-oxadiazole ring under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at various functional groups, including the oxadiazole ring and the sulfonyl group.
Substitution: The compound can participate in substitution reactions, especially at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include reduced forms of the oxadiazole ring and desulfonylated derivatives.
Substitution: Products depend on the nature of the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole depends on its specific application:
Pharmacological Effects: The compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. This interaction can modulate biological pathways and lead to therapeutic effects.
Materials Science: In materials applications, the compound’s electronic and structural properties are key to its function, influencing conductivity, stability, and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
Uniqueness
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c16-12-6-7-13(23-12)24(20,21)19-8-11(9-19)15-17-14(18-22-15)10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKLZMFQOXCRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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